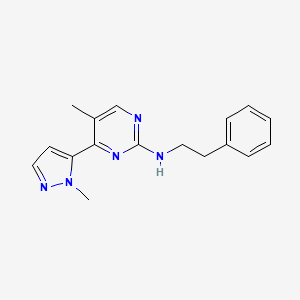
5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound A" and has shown promising results in various studies related to cancer treatment and other diseases.
作用機序
The mechanism of action of 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potent anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that compound A has a low toxicity profile and does not cause significant adverse effects in vivo. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the major advantages of using 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine in lab experiments is its high specificity for certain cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, the complex synthesis process and high cost of this compound can be a limitation for some research groups.
将来の方向性
There are many potential future directions for research related to 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine. Some of these include:
1. Further optimization of the synthesis process to reduce the cost and increase the yield of this compound.
2. Development of novel drug delivery systems that can improve the bioavailability of this compound in vivo.
3. Investigation of the potential applications of this compound in other diseases, such as neurodegenerative disorders.
4. Exploration of the mechanisms of action of this compound in cancer cells to identify new targets for cancer therapy.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine is a promising compound that has shown potential applications in cancer treatment and other diseases. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential in other areas of medicine.
合成法
The synthesis of 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)-N-(2-phenylethyl)pyrimidin-2-amine involves a multi-step process that includes the use of various reagents and catalysts. The synthesis process is complex and requires a high level of expertise in organic chemistry.
科学的研究の応用
Compound A has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound has a high affinity for certain cancer cells, which makes it a promising candidate for targeted cancer therapy. Other areas of research include the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
5-methyl-4-(2-methylpyrazol-3-yl)-N-(2-phenylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-12-19-17(18-10-8-14-6-4-3-5-7-14)21-16(13)15-9-11-20-22(15)2/h3-7,9,11-12H,8,10H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHMMSSELGPQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=NN2C)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)
![4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B5067674.png)
![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)

![N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5067688.png)
![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![2-(2-isoxazolidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5067694.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B5067701.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
![8-[4-(3-isopropylphenoxy)butoxy]quinoline](/img/structure/B5067713.png)
![1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5067726.png)
![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5067733.png)
![(3S*)-1-isobutyl-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methyl-2-piperazinone](/img/structure/B5067749.png)
![2,4,6-triisopropyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5067750.png)